
Ethyl 2-bromo-6-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-6-methylnicotinate is a chemical compound with the molecular formula C9H10BrNO2 . It is a derivative of nicotinic acid and is often used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a bromine atom and an ethyl ester group attached to a nicotinic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-6-methylnicotinate can be synthesized through several methods. One common method involves the bromination of 6-methylnicotinic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-6-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of 2-azido-6-methylnicotinate or 2-thiocyanato-6-methylnicotinate.
Reduction: Formation of 2-bromo-6-methylnicotinol.
Hydrolysis: Formation of 2-bromo-6-methylnicotinic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-6-methylnicotinate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-6-methylnicotinate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes by mimicking the structure of nicotinic acid, thereby interfering with enzyme-substrate interactions . Additionally, it may modulate receptor activity by binding to nicotinic acid receptors, affecting various cellular pathways .
Comparación Con Compuestos Similares
Ethyl 2-bromo-6-methylnicotinate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-chloro-6-methylnicotinate: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
Ethyl 2-bromo-3-methylnicotinate: The position of the methyl group is different, affecting its chemical properties and uses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ethyl ester group make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research .
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
ethyl 2-bromo-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3 |
Clave InChI |
WLZGPBBRIAEDLL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol](/img/structure/B13675072.png)
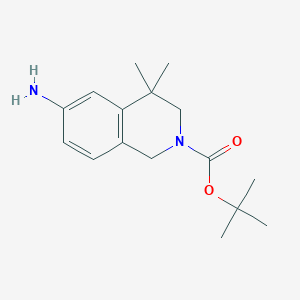

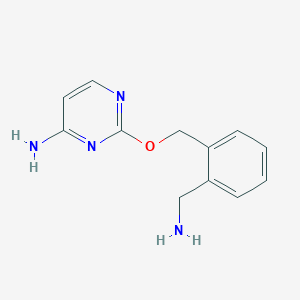
![(3-Amino-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B13675080.png)
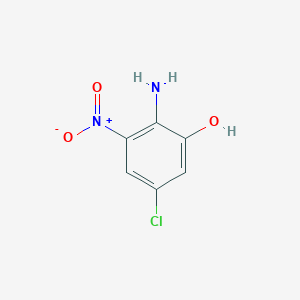
![(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride](/img/structure/B13675082.png)

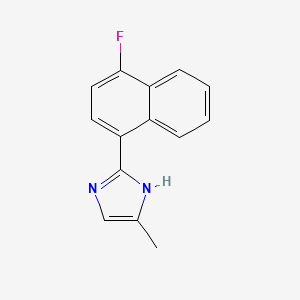
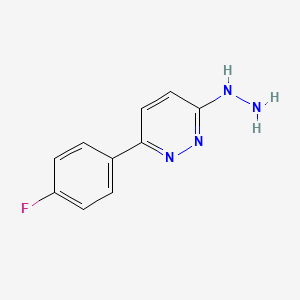

![N-Methylbenzo[b]thiophen-4-amine](/img/structure/B13675125.png)

